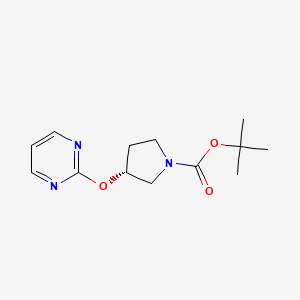

(R)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(R)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyrimidinyloxy substituent at the 3-position and a tert-butyl carbamate group at the 1-position. This compound is part of a broader class of tert-butyl-protected pyrrolidine esters, which are widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of enantiomerically pure molecules . As of 2025, it is listed as discontinued by CymitQuimica, limiting its current availability for research .

Properties

IUPAC Name |

tert-butyl (3R)-3-pyrimidin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-5-10(9-16)18-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMWYEKNIATPKN-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of ®-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Development

The compound serves as a precursor in the synthesis of anticoagulants, notably as an intermediate in the preparation of direct Factor Xa inhibitors. This class of drugs is essential for preventing and treating thromboembolic disorders. Research indicates that derivatives of this compound exhibit high affinity for human Factor Xa, demonstrating their potential in anticoagulant therapies .

2. Cancer Therapeutics

Pyrrolidine derivatives, including (R)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, have been studied for their anticancer properties. They interact with various biological pathways involved in tumor growth and progression. For instance, compounds derived from pyrrolidine structures have shown promise as inhibitors of key enzymes and receptors implicated in cancer, such as EGFR and VEGFR .

3. Antimicrobial Agents

Research has highlighted the potential of pyrrolidine analogs in developing new antimicrobial agents. The structural diversity provided by substituents like pyrimidine may enhance the activity against bacterial strains, including those resistant to current antibiotics .

Case Studies and Research Findings

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. Common methods include:

- Coupling Reactions : Utilizing coupling agents to form amide bonds between pyrimidine derivatives and pyrrolidine.

- Protective Group Strategies : Employing tert-butyl esters to protect carboxylic acid functionalities during synthesis.

Mechanism of Action

The mechanism of action of ®-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Pyrimidine vs. Pyridine Moieties: The target compound’s pyrimidin-2-yloxy group (two nitrogen atoms in the aromatic ring) contrasts with pyridine-based analogs (one nitrogen). This difference increases nitrogen content (C15H23N3O3 vs.

Stereochemistry : The (R)-enantiomer of the target compound is distinct from its (S)-configured dimethylpyrimidine analog (CAS 1264038-39-2). Enantiomeric differences can drastically alter binding affinities in chiral environments, such as enzyme active sites .

Linker Variations: Compounds with methylene linkers (e.g., 6-iodo-3-methoxy derivative) introduce flexibility, whereas direct aryl linkages (e.g., 2-methoxy-5-methylpyridin-3-yl) may restrict conformational freedom .

Commercial and Practical Considerations

- Availability : Most analogs (e.g., CAS 1186311-18-1) were commercially available in 2017 at $400/g, but the target compound is discontinued, necessitating custom synthesis .

- Stability : The tert-butyl ester group in all listed compounds enhances stability against hydrolysis compared to methyl or ethyl esters, which is advantageous for storage and handling .

Biological Activity

(R)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19N3O3

- Molecular Weight : 265.31 g/mol

- CAS Number : 1261234-45-0

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, a study indicated that derivatives with similar structures exhibited notable COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | COX Enzyme Targeted |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| This compound | TBD | TBD |

2. Anticancer Potential

The compound has shown promise in cancer therapy through various mechanisms, including apoptosis induction in cancer cell lines. In vitro studies have demonstrated that it can enhance cytotoxicity against specific tumor cells, suggesting potential as an anticancer agent .

| Study | Cell Line | Result |

|---|---|---|

| FaDu hypopharyngeal tumor model | Increased apoptosis | Better than bleomycin |

3. Neurological Applications

As an intermediate in drug synthesis targeting neurological disorders, this compound is being investigated for its effects on neurotransmitter systems and neuroprotection . Its structural characteristics may facilitate interactions with receptors involved in cognitive functions and mood regulation.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activities and interact with various biological targets:

- COX Inhibition : The compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators.

- Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Case Studies

- Anti-inflammatory Studies : A comparative study assessed various pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models. Results indicated that certain derivatives significantly reduced inflammation markers compared to controls .

- Cancer Research : In a study evaluating multiple compounds for anticancer activity, this compound demonstrated enhanced cytotoxic effects against specific cancer cell lines compared to standard treatments .

Q & A

Basic: What are the common synthetic routes for preparing (R)-3-(Pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Answer:

The synthesis typically involves two key steps:

Activation of the carboxylic acid : The pyrrolidine-1-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the acid chloride intermediate.

Esterification : The acid chloride reacts with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to yield the tert-butyl ester.

Pyrimidine coupling : A nucleophilic substitution or palladium-catalyzed coupling introduces the pyrimidin-2-yloxy group at the 3-position of the pyrrolidine ring. For enantiomeric purity, chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis may be employed .

Reference Example : A similar compound, (R)-3-(2-methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, was synthesized via Buchwald-Hartwig coupling using Pd(OAc)₂ and BINAP, followed by HCl-mediated deprotection .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and enantiomeric integrity (e.g., δ = 1.46 ppm for tert-butyl protons in CDCl₃) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₂₀N₄O₃ requires [M+H]⁺ = 293.1608).

- Chiral HPLC : Essential for assessing enantiomeric excess (>95% for pharmaceutical-grade intermediates) .

- X-ray Crystallography : Resolves absolute stereochemistry if crystalline derivatives are obtainable.

Advanced: How can researchers optimize enantiomeric purity during large-scale synthesis?

Answer:

- Chiral Auxiliaries : Use (R)-configured starting materials or chiral catalysts (e.g., Ru-BINAP systems) to minimize racemization.

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediates and adjust reaction parameters (temperature, solvent polarity).

- Purification : Chiral stationary-phase HPLC or diastereomeric salt crystallization (e.g., with tartaric acid) enhances purity.

Data Discrepancy Note : Yield variations (e.g., 48% in small-scale vs. 35% in pilot-scale ) may arise from inefficient mixing or thermal gradients; Design of Experiments (DoE) can identify critical factors.

Advanced: How can computational docking predict biological targets for this compound?

Answer:

- Software : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes. The scoring function combines empirical and knowledge-based terms to estimate binding affinity .

- Protocol :

- Prepare the ligand (compound) and receptor (e.g., MDM2 protein) using tools like AutoDockTools.

- Define a grid box around the binding pocket (e.g., p53-binding site on MDM2).

- Run multithreaded docking simulations; cluster results by root-mean-square deviation (RMSD).

- Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS).

Case Study : Small-molecule MDM2 antagonists were identified using similar protocols, leading to p53 pathway activation in cancer cells .

Advanced: How to resolve contradictions in reaction yields during scale-up?

Answer:

- Root Cause Analysis :

- Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products, while larger batches shift to thermodynamically stable forms.

- Mass Transfer Limitations : Poor mixing in large reactors reduces reagent interaction; use segmented flow or high-shear mixers.

- Mitigation Strategies :

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed bags; avoid aqueous solvents.

- Light Sensitivity : Protect from UV exposure using amber glass vials.

Safety Note : Degradation products (e.g., free pyrrolidine) may exhibit higher toxicity; regular stability testing via HPLC is advised .

Advanced: What strategies are effective for introducing diverse pyrimidine substituents?

Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura (boronic acids) or Buchwald-Hartwig (amines) couplings enable C–N or C–C bond formation at the pyrimidine 2-position.

- SNAr Reactions : Electron-deficient pyrimidines react with nucleophiles (e.g., alkoxides) under mild conditions (e.g., K₂CO₃ in DMF at 60°C).

Example : tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate was functionalized via bromine displacement .

Advanced: How to address low yields in palladium-catalyzed coupling steps?

Answer:

- Catalyst Optimization : Screen Pd sources (Pd(OAc)₂, PdCl₂(dppf)) and ligands (XPhos, BINAP) for improved turnover.

- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance solubility of aromatic intermediates.

- Microwave Assistance : Shorten reaction times (30 min vs. 16 h) and improve yields by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.